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molecular formula C15H15ClN2O2 B8315457 2-Chloronicotinic acid n-(3-phenylpropan-1-ol-2-yl)amide

2-Chloronicotinic acid n-(3-phenylpropan-1-ol-2-yl)amide

Cat. No. B8315457
M. Wt: 290.74 g/mol
InChI Key: LACSZSMXIKQZGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06562827B1

Procedure details

10.0 g of chloronicotinic acid were reacted with 9.7 g of phenylalaninol in 250 ml of CH2Cl2 in the presence of 13.0 g of EDC, 2.9 g of HOBT and 9.6 g of triethylamine analogously to Example 1c, 17.3 g (94%) of the product being obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
2.9 g
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
9.6 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.[NH2:11][C@H:12]([CH2:20][OH:21])[CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C(Cl)CCl.C1C=CC2N(O)N=NC=2C=1>C(Cl)Cl.C(N(CC)CC)C>[C:14]1([CH2:13][CH:12]([NH:11][C:4](=[O:6])[C:3]2[CH:7]=[CH:8][CH:9]=[N:10][C:2]=2[Cl:1])[CH2:20][OH:21])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=N1
Name
Quantity
9.7 g
Type
reactant
Smiles
N[C@@H](CC1=CC=CC=C1)CO
Name
Quantity
13 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
2.9 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
product
Quantity
17.3 g
Type
reactant
Smiles
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
9.6 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
being obtained

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)CC(CO)NC(C1=C(N=CC=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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